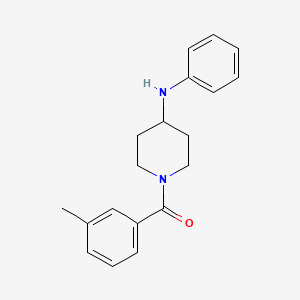
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea, also known as CMF, is a synthetic compound that has been widely used in scientific research. CMF is a urea derivative and has a molecular weight of 292.77 g/mol. It is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and cell division. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have both biochemical and physiological effects. It has been found to induce DNA damage and cell cycle arrest in cancer cells. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of tumors. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been found to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea in lab experiments is its high potency and selectivity. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been found to be highly effective against cancer cells while having minimal toxicity to normal cells. Additionally, 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations of using 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea is its low solubility in aqueous solutions. This can make it difficult to administer in vivo and can limit its bioavailability.
Direcciones Futuras
There are several future directions for research on 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea. One potential application is in the treatment of drug-resistant cancer. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been shown to be effective against drug-resistant cancer cells, suggesting that it may be a viable option for patients who have failed conventional therapies. Additionally, there is potential for the development of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea derivatives with improved solubility and bioavailability. Finally, further studies are needed to fully understand the mechanism of action of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 3-chloro-2-methylphenyl isocyanate with furfurylamine in the presence of a base catalyst. The reaction takes place in a solvent like dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antiviral properties. 1-(3-Chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to have antifungal activity against Candida albicans and Cryptococcus neoformans.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(14)3-2-4-12(9)16-13(17)15-7-10-5-6-18-8-10/h2-6,8H,7H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPKBRMPEGQYQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

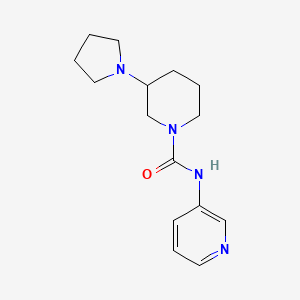

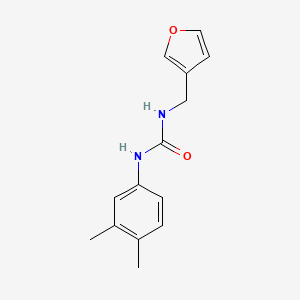
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)
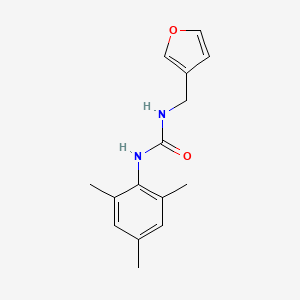
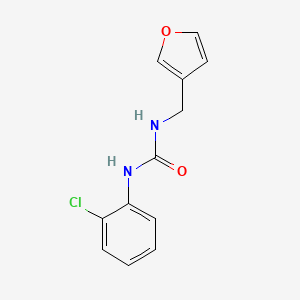
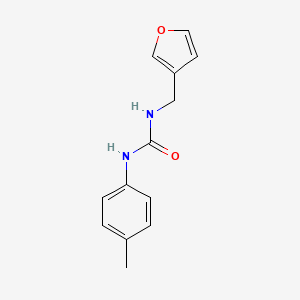


![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
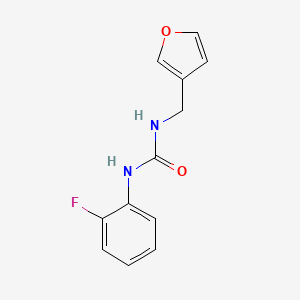
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)

